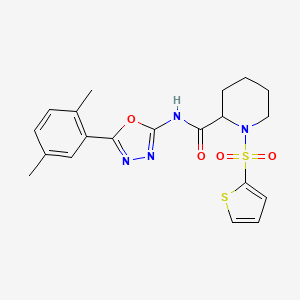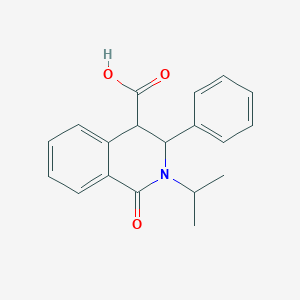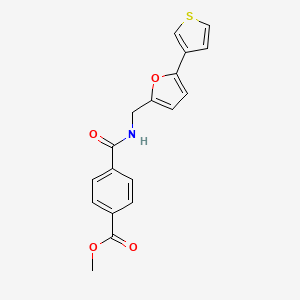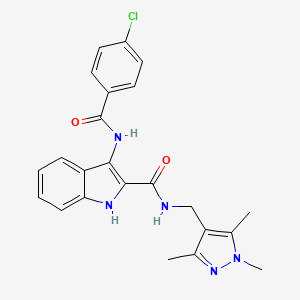![molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8](/img/structure/B2365213.png)
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize related pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular formula of the compound is C21H28N4O . The InChI string and the Canonical SMILES can be used to generate the 3D structure of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” are not available, related pyrazolo[1,5-a]pyrimidines have been synthesized using Cu (I) catalyzed 1,3 dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 352.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .Scientific Research Applications
Antileishmanial Activity
This compound has shown potent antileishmanial activity . In a study, it was found that compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity . This activity was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The compound also exhibits antimalarial properties . The target compounds 14 and 15 showed better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound . The study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .
Synthesis of Bioactive Fused Polycyclic Pyrazoles
The compound can be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde . This is a potential precursor for building bioactive fused polycyclic pyrazoles .
Synthesis of 4-Hetarylpyrazolo [1,5- a ] [1,3,5]Triazines
The compound can be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .
Anticancer Potential
Pyrimidine derivatives, such as this compound, have shown anticancer potential . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Future Directions
The future directions for “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound’s structure could be optimized for better activity, and its mechanism of action could be studied in more detail .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The degree of lipophilicity of similar compounds, ie, the affinity of these drugs for a lipid environment, allows them to diffuse easily into cells .
Result of Action
Similar compounds have displayed moderate antiproliferative activities against cancer cells .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMMWQEQROECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)


![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)



![3-Chlorobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2365148.png)
![Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate](/img/structure/B2365150.png)

